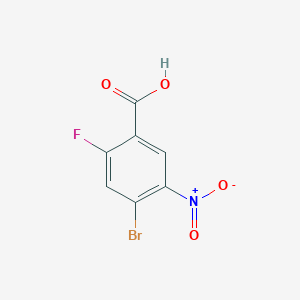

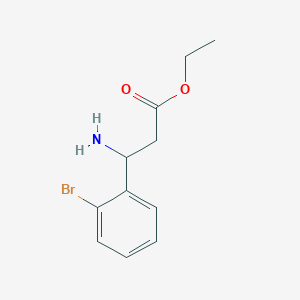

4-Bromo-2-fluoro-5-nitrobenzoic acid

Descripción general

Descripción

4-Bromo-2-fluoro-5-nitrobenzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss various related bromo- and nitro-substituted benzoic acid derivatives, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid as an intermediate for preparing pyrimidine medicament is mentioned, which suggests that bromo-substituted benzoic acids can serve as intermediates in pharmaceutical synthesis .

Synthesis Analysis

The synthesis of related compounds, such as 4-bromo-3,5-dihydroxybenzoic acid, involves starting from 3,5-dihydroxybenzoic acid and then introducing the bromo substituent, as indicated by the structural identification using Mass Spectrometry . This suggests that a similar approach could be used for the synthesis of 4-Bromo-2-fluoro-5-nitrobenzoic acid, starting from a suitably substituted benzoic acid and then introducing the bromo, fluoro, and nitro groups through halogenation and nitration reactions.

Molecular Structure Analysis

While the exact molecular structure of 4-Bromo-2-fluoro-5-nitrobenzoic acid is not provided, the structure of a related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been characterized. The dihedral angles of the substituent groups with respect to the planar phenyl moiety have been measured, and the crystal structure is stabilized by intermolecular hydrogen bonding . This information can be extrapolated to suggest that the molecular structure of 4-Bromo-2-fluoro-5-nitrobenzoic acid would also exhibit specific dihedral angles between substituents and the aromatic ring, and its crystal structure could be influenced by similar intermolecular interactions.

Chemical Reactions Analysis

The reactivity of bromo- and nitro-substituted benzoic acids can be inferred from the reactions described in the papers. For example, 3-Bromo-2-nitrobenzo[b]thiophene undergoes aromatic nucleophilic substitution with amines, leading to the formation of unexpected isomers . This indicates that bromo- and nitro-substituted benzoic acids may participate in nucleophilic substitution reactions, which could be relevant for the chemical reactions of 4-Bromo-2-fluoro-5-nitrobenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-fluoro-5-nitrobenzoic acid can be deduced from the properties of similar compounds. For instance, the stability of 4-bromomethyl-3-nitrobenzoic acid under various conditions has been studied using HPLC-UV, showing that the compound is labile in acid and alkaline conditions . This suggests that 4-Bromo-2-fluoro-5-nitrobenzoic acid may also have specific stability characteristics under different conditions, which could be important for its handling and storage.

Aplicaciones Científicas De Investigación

Synthesis of Biaryl Intermediates

- Application Summary : 4-Bromo-2-fluorobenzoic acid is used in the synthesis of biaryl intermediates .

- Methods of Application : This typically involves a palladium-mediated coupling with various aryl boronic acids .

- Results or Outcomes : The outcome of this process is the formation of biaryl intermediates, which are important in various areas of chemistry and materials science .

Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones

- Application Summary : 2-Fluoro-5-nitrobenzoic acid, which is structurally similar to 4-Bromo-2-fluoro-5-nitrobenzoic acid, is used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones .

- Methods of Application : This involves the nucleophilic aromatic substitution (SNAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .

- Results or Outcomes : The outcome of this process is the formation of dibenz[b,f]oxazepin-11(10H)-ones .

Synthesis of Fluorescent Probes

- Application Summary : Compounds similar to 4-Bromo-2-fluoro-5-nitrobenzoic acid, such as 2-fluoro-5-nitrobenzoic acid, can be used to synthesize fluorescent probes for detecting nucleophiles .

- Methods of Application : This involves synthesizing the fluorescent probes from 2-fluoro-5-nitrobenzoic acid and fluorescent dyes through esterification .

- Results or Outcomes : The fluorescent probes have intrinsically weak fluorescence, which can be turned on by the targeting nucleophiles .

Preparation of Nitro Compounds

- Application Summary : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

- Methods of Application : This involves the reaction of a hydrocarbon (RH) with nitric acid (HONO2) to form a nitro compound (RNO2) and water .

- Results or Outcomes : The outcome of this process is the formation of nitro compounds .

Synthesis of Fluorescent Probes

- Application Summary : Compounds similar to 4-Bromo-2-fluoro-5-nitrobenzoic acid, such as 2-fluoro-5-nitrobenzoic acid, can be used to synthesize fluorescent probes for detecting nucleophiles .

- Methods of Application : This involves synthesizing the fluorescent probes from 2-fluoro-5-nitrobenzoic acid and fluorescent dyes through esterification .

- Results or Outcomes : The fluorescent probes have intrinsically weak fluorescence, which can be turned on by the targeting nucleophiles .

Preparation of Nitro Compounds

- Application Summary : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

- Methods of Application : This involves the reaction of a hydrocarbon (RH) with nitric acid (HONO2) to form a nitro compound (RNO2) and water .

- Results or Outcomes : The outcome of this process is the formation of nitro compounds .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Relevant Papers The search results did not provide specific peer-reviewed papers related to 4-Bromo-2-fluoro-5-nitrobenzoic acid .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSIBDAVDNXXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431094 | |

| Record name | 4-BROMO-2-FLUORO-5-NITROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-5-nitrobenzoic acid | |

CAS RN |

355423-16-4 | |

| Record name | 4-BROMO-2-FLUORO-5-NITROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoro-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)

![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)

![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)